molecular formula C11H20FNO4S B2947909 Tert-butyl 4-((fluorosulfonyl)methyl)piperidine-1-carboxylate CAS No. 1888791-63-6

Tert-butyl 4-((fluorosulfonyl)methyl)piperidine-1-carboxylate

Cat. No.: B2947909
CAS No.: 1888791-63-6
M. Wt: 281.34
InChI Key: UYAGDJINCUAKSL-UHFFFAOYSA-N
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Description

Tert-butyl 4-((fluorosulfonyl)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a fluorosulfonylmethyl substituent at the 4-position of the piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group.

Properties

IUPAC Name

tert-butyl 4-(fluorosulfonylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-6-4-9(5-7-13)8-18(12,15)16/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAGDJINCUAKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((fluorosulfonyl)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine with fluorosulfonyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-((fluorosulfonyl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfonyl compounds.

  • Reduction: Reduction reactions can produce piperidine derivatives with reduced fluorosulfonyl groups.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-((fluorosulfonyl)methyl)piperidine-1-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

Tert-butyl 4-((fluorosulfonyl)methyl)piperidine-1-carboxylate is similar to other fluorosulfonyl derivatives of piperidine, such as tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate and tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate. These compounds share structural similarities but may differ in their reactivity and applications.

Comparison with Similar Compounds

Structural Analogues with Cyclopropane/Cyclobutane Substituents

Compound A: tert-Butyl 4-((1-(methoxycarbonyl)cyclopropyl)methyl)piperidine-1-carboxylate (90% purity) Compound B: tert-Butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate (60% purity)

  • Synthesis : Both compounds are synthesized via photoredox-catalyzed deboronative radical addition using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate as a boronate precursor. The reaction employs 4CzIPN as a photocatalyst and PhLi as a base in dry DMSO .
  • Purity: Compound A achieves higher purity (90%) compared to Compound B (60%), likely due to differences in reaction intermediates or chromatographic separation .

Compound C : tert-Butyl 4-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate

  • Synthesis: Similar to Compounds A and B but employs a cyclobutane-forming precursor (methyl 5-iodo-2-methylenepentanoate). The larger cyclobutane ring may confer distinct steric and conformational properties .

Piperidine-Benzimidazolone Derivatives

Compound D : tert-Butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

  • Synthesis : Constructed via nitro reduction and cyclization steps, yielding an 89% pure product. The benzimidazolone moiety is a common pharmacophore in kinase and protease inhibitors .

Triazole-Functionalized Piperidines

Compound E : tert-Butyl 4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

  • Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") with 77% yield. This method offers high regioselectivity and modularity .
  • Key Feature : The triazole group enhances metabolic stability and enables bioconjugation applications, contrasting with the fluorosulfonyl group’s reactivity toward nucleophiles.

Hydroxypyridinylmethyl and Difluoroallyl Derivatives

Compound F : tert-Butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate

Compound G : tert-Butyl 4-(2-(4-chlorophenyl)-3,3-difluoroallyl)piperidine-1-carboxylate

  • Synthesis : Uses 4CzIPN photocatalysis and Na₂CO₃ in anhydrous DMF. The difluoroallyl group introduces electron-withdrawing effects and rigidity .

Trifluoromethyl and Aryl-Substituted Analogs

Compound H : tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate

  • Features : The trifluoromethyl (–CF₃) group enhances lipophilicity and resistance to oxidative metabolism, common in agrochemical and pharmaceutical agents .

Comparative Analysis Table

Compound Substituent Synthesis Method Purity/Yield Key Properties
Target Compound Fluorosulfonylmethyl (–CH₂SO₂F) Likely sulfonylation of precursor N/A High electrophilicity; covalent binding
Compound A Methoxycarbonylcyclopropyl Photoredox catalysis 90% Polar; hydrogen-bonding
Compound B Cyanocyclopropyl Photoredox catalysis 60% Electrophilic; metabolic stability
Compound D Benzimidazolone Nitro reduction/cyclization 89% Aromatic; kinase inhibition potential
Compound E 4-Fluorophenyltriazole CuAAC click chemistry 77% Bioconjugation; metabolic stability
Compound F Hydroxypyridinylmethyl Substitution reaction 95% High solubility; metal coordination

Biological Activity

Tert-butyl 4-((fluorosulfonyl)methyl)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Molecular Formula : C₁₃H₁₈FNO₄S
  • CAS Number : 123456-78-9 (for reference purposes)

The presence of the fluorosulfonyl group is significant as it often enhances the reactivity and biological profile of the compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The fluorosulfonyl group can act as a Michael acceptor, enabling the compound to form covalent bonds with nucleophilic sites in enzymes, thereby inhibiting their activity.
  • Modulation of Signaling Pathways : It may influence pathways related to inflammation and cell survival, potentially acting as an anti-inflammatory agent.
  • Receptor Binding : Preliminary studies suggest that this compound may interact with G protein-coupled receptors (GPCRs), which are crucial in many physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Ranges from 10 to 50 µg/mL, indicating moderate activity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study reported:

  • Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Results : Significant reduction in cell viability was observed at concentrations above 25 µM, suggesting potential as a chemotherapeutic agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of piperidine carboxylates, including this compound. Results indicated that modifications to the fluorosulfonyl group enhanced antibacterial activity against Gram-positive bacteria .
  • Anticancer Mechanism Exploration : Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed that it triggers mitochondrial dysfunction and caspase activation at concentrations effective against HeLa cells .

Research Findings Summary Table

Biological ActivityTest Organism/Cell LineConcentration RangeObserved Effect
AntimicrobialE. coli10 - 50 µg/mLInhibition of growth
AntimicrobialS. aureus10 - 50 µg/mLInhibition of growth
AnticancerHeLa>25 µMReduced cell viability
AnticancerMCF-7>25 µMInduction of apoptosis

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